Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
CAS No.: 887589-70-0
Cat. No.: VC16687427
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887589-70-0 |
|---|---|
| Molecular Formula | C15H21BrN2O2 |
| Molecular Weight | 341.24 g/mol |
| IUPAC Name | tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
| Standard InChI Key | PQAJRHUSMXUDRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br |
Introduction
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. It features a tert-butyl ester group, an azetidine ring, and a 3-bromoaniline moiety linked via a methylene bridge. This compound is of interest in medicinal chemistry for its potential biological activities, including applications in drug discovery and development.
Structural Characteristics
The molecular structure of Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is defined by the following features:
| Property | Details |
|---|---|
| Chemical Formula | C14H21BrN2O2 |
| Molecular Weight | Approximately 329.24 g/mol |
| Functional Groups | Tert-butyl ester, azetidine ring, bromine-substituted aniline |
| IUPAC Name | Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate |
| Key Structural Features | - Azetidine ring - Bromine atom attached to the aromatic ring - Tert-butyl ester group |
The azetidine ring provides rigidity to the molecule, while the bromine atom on the aromatic ring contributes to its reactivity and potential biological interactions.
Synthesis
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate can be synthesized through multi-step organic reactions involving:
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Preparation of Azetidine Derivatives: The azetidine core is typically synthesized via cyclization reactions using amines and alkyl halides.
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Introduction of the Bromine Substituent: Bromination of aniline derivatives is performed using brominating agents like N-bromosuccinimide (NBS).
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Coupling Reaction: The final product is obtained by coupling the brominated aniline with the azetidine derivative under appropriate conditions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Applications in Medicinal Chemistry
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate is investigated for its potential pharmacological properties due to its structural features:
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Antibacterial Activity: Compounds with azetidine rings are known for their antibacterial properties by targeting bacterial enzymes.
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Anticancer Potential: Bromine-substituted aromatic compounds often exhibit cytotoxic effects against cancer cells.
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Drug Design: The tert-butyl ester group enhances the compound's lipophilicity, aiding in membrane permeability and drug delivery.
Safety and Handling
| Property | Details |
|---|---|
| Hazard Statements | May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). |
| Precautionary Measures | Use personal protective equipment (PPE), avoid inhalation, and store in a cool, dry place. |
Research Findings
Studies on similar azetidine derivatives have demonstrated promising biological activities:
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Azetidines substituted with aromatic amines have shown broad-spectrum antibacterial activity.
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Brominated compounds are often potent inhibitors of enzymatic pathways involved in cancer progression.
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Molecular docking studies suggest that such compounds may interact effectively with protein targets, making them candidates for further optimization.
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